molecular formula C14H13F3N4O2 B10954574 (1Z)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(phenylcarbonyl)oxy]ethanimidamide

(1Z)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[(phenylcarbonyl)oxy]ethanimidamide

Cat. No.: B10954574
M. Wt: 326.27 g/mol
InChI Key: XDOQVRXIJNYJKF-UHFFFAOYSA-N
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Description

(1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol . This intermediate is then further reacted with benzoyl chloride and other reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, NEt3, and various oxidizing and reducing agents . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The pyrazole ring can interact with various enzymes and receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
  • 5-(Trifluoromethyl)isoxazoles
  • Trifluoromethylated arenes and alkenes

Uniqueness

(1Z)-N’-(BENZOYLOXY)-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]ETHANIMIDAMIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C14H13F3N4O2

Molecular Weight

326.27 g/mol

IUPAC Name

[(Z)-[1-amino-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethylidene]amino] benzoate

InChI

InChI=1S/C14H13F3N4O2/c1-9-7-11(14(15,16)17)19-21(9)8-12(18)20-23-13(22)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,18,20)

InChI Key

XDOQVRXIJNYJKF-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NN1C/C(=N/OC(=O)C2=CC=CC=C2)/N)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=NOC(=O)C2=CC=CC=C2)N)C(F)(F)F

Origin of Product

United States

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